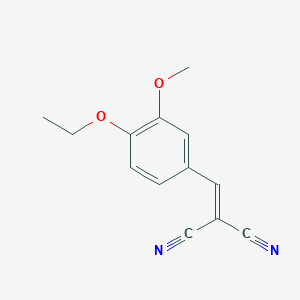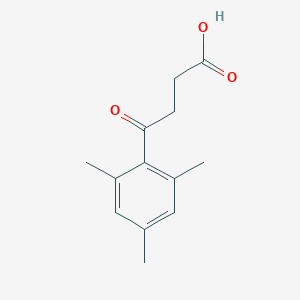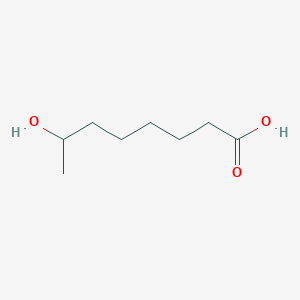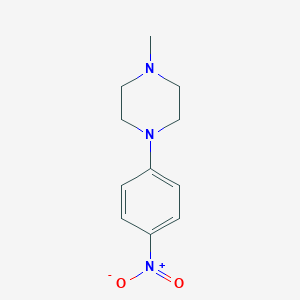
Dibutyl propargyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl propargyl phosphate (DBPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DBPP is a phosphorus-containing flame retardant that is commonly used in the manufacturing of plastics, textiles, and electronics. The compound has also been found to possess unique properties that make it an interesting subject for scientific research.
Mechanism of Action
The mechanism of action of Dibutyl propargyl phosphate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and tumor growth. The compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Dibutyl propargyl phosphate has been found to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and tumor growth in animal models. Additionally, Dibutyl propargyl phosphate has been found to have antioxidant properties, which may help protect cells from oxidative damage. The compound has also been found to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
Dibutyl propargyl phosphate has several advantages for lab experiments. The compound is readily available and relatively inexpensive. Additionally, Dibutyl propargyl phosphate is stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to the use of Dibutyl propargyl phosphate in lab experiments. The compound is toxic and can be hazardous to handle. Additionally, there is limited information available on the long-term effects of Dibutyl propargyl phosphate exposure.
Future Directions
There are several future directions for research on Dibutyl propargyl phosphate. One area of research is the development of new synthetic methods for the compound. Additionally, there is a need for further studies on the mechanism of action of Dibutyl propargyl phosphate. This will help to better understand the compound's potential applications in various scientific research fields. Another area of research is the development of new applications for Dibutyl propargyl phosphate, such as in the field of catalysis. Finally, there is a need for further studies on the toxicity and long-term effects of Dibutyl propargyl phosphate exposure. This will help to ensure the safe use of the compound in various experimental settings.
Conclusion:
In conclusion, Dibutyl propargyl phosphate is a phosphorus-containing flame retardant that has gained significant attention in recent years due to its potential applications in various scientific research fields. The compound has been found to have anti-inflammatory and anti-tumor properties, as well as potential applications in the field of catalysis. While there are advantages to using Dibutyl propargyl phosphate in lab experiments, there are also limitations to its use due to its toxicity. Further research is needed to fully understand the potential applications and safety of Dibutyl propargyl phosphate.
Synthesis Methods
Dibutyl propargyl phosphate can be synthesized through the reaction of propargyl alcohol with phosphorus oxychloride and dibutylamine. The reaction takes place in the presence of a catalyst and results in the formation of Dibutyl propargyl phosphate. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
Dibutyl propargyl phosphate has been found to have various scientific research applications. One of the most significant applications of Dibutyl propargyl phosphate is in the field of flame retardancy. The compound is used in the manufacturing of various products, such as textiles, plastics, and electronics, to reduce the risk of fire. Dibutyl propargyl phosphate has also been found to have potential applications in the field of biomedicine. The compound has been studied for its anti-inflammatory and anti-tumor properties. Additionally, Dibutyl propargyl phosphate has been found to have potential applications in the field of catalysis.
properties
CAS RN |
18687-46-2 |
|---|---|
Molecular Formula |
C11H21O4P |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
dibutyl prop-2-ynyl phosphate |
InChI |
InChI=1S/C11H21O4P/c1-4-7-10-14-16(12,13-9-6-3)15-11-8-5-2/h3H,4-5,7-11H2,1-2H3 |
InChI Key |
SBVUHOGAKJAIPK-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OCC#C |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCC#C |
Other CAS RN |
18687-46-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)






